molecular formula C9H8N2OS2 B14338427 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one CAS No. 105652-14-0

1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B14338427
CAS No.: 105652-14-0
M. Wt: 224.3 g/mol
InChI Key: CJUPMMQUOGSQPV-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one is a complex organic compound featuring a thiazole ring, a thiophene ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method includes the reaction of 2-aminothiazole with a thiophene derivative under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one is unique due to the combination of the thiazole and thiophene rings with an ethanone group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

105652-14-0

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

1-[4-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethanone

InChI

InChI=1S/C9H8N2OS2/c1-5(12)8-2-6(3-13-8)7-4-14-9(10)11-7/h2-4H,1H3,(H2,10,11)

InChI Key

CJUPMMQUOGSQPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)C2=CSC(=N2)N

Origin of Product

United States

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